(2S,4R)-Fosinopril Sodium Salt

RP-HPLC Diastereomer Separation Impurity Profiling

This stereochemically defined (2S,4R)-Fosinopril Sodium Salt (CAS 1356353-41-7) is the official USP Related Compound D and EP Impurity D reference standard required for fosinopril sodium API batch release testing. Unlike generic fosinopril salts or mixed diastereomers, this single-isomer standard provides unambiguous HPLC retention time and spectroscopic fingerprinting essential for ICH-compliant impurity quantification. Generic manufacturers use this traceable standard for ANDA method validation (AMV), system suitability testing, and forced degradation studies. Procure this monograph-specified reference material to ensure regulatory compliance with the ≤1.0% total impurities threshold mandated by USP/EP monographs.

Molecular Formula C₃₀H₄₅NNaO₇P
Molecular Weight 585.64
CAS No. 1356353-41-7
Cat. No. B1146602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Fosinopril Sodium Salt
CAS1356353-41-7
Synonyms(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr
Molecular FormulaC₃₀H₄₅NNaO₇P
Molecular Weight585.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-Fosinopril Sodium Salt: Chemist's Guide to EP/USP Impurity D Reference Standard


(2S,4R)-Fosinopril Sodium Salt (CAS 1356353-41-7) is a specified impurity of the ACE inhibitor fosinopril sodium, officially designated as Fosinopril Impurity D in the European Pharmacopoeia (EP) and Fosinopril Related Compound D in the United States Pharmacopeia (USP) . This compound is one of several diastereomers generated during the synthesis of fosinopril sodium, which has four chiral centers (three on carbon, one on phosphorus) [1]. While fosinopril sodium is the therapeutically active stereoisomer, this (2S,4R) diastereomer is classified as a process-related impurity that requires analytical monitoring in pharmaceutical quality control applications [2].

(2S,4R)-Fosinopril Sodium Salt: Why Diastereomer Identity Matters in Analytical Workflows


The stereochemical identity of fosinopril sodium impurities cannot be presumed or interchanged because the compound possesses four chiral centers that generate multiple diastereomers with distinct chromatographic and spectroscopic properties [1]. The (2S,4R) diastereomer represented by CAS 1356353-41-7 exhibits unique retention behavior in HPLC and characteristic solid-state NMR signatures that differ from the (2R,4S) enantiomer (CAS 1356932-15-4) and other fosinopril-related impurities . Regulatory monographs in the USP and EP explicitly require the use of this specific stereochemically-defined reference standard for identification and quantification, not a generic fosinopril salt or structurally related analog .

(2S,4R)-Fosinopril Sodium Salt: Quantified Analytical Differentiation Data


Chromatographic Distinction of (2S,4R)-Fosinopril Sodium Salt from Therapeutic Fosinopril Sodium

Reversed-phase high-performance liquid chromatographic (RP-HPLC) methods developed for fosinopril sodium drug substance demonstrate baseline separation of the (2S,4R) diastereomer from the therapeutically active fosinopril sodium peak [1]. This chromatographic resolution is essential for accurate quantification of Impurity D in finished pharmaceutical products, as co-elution with the active pharmaceutical ingredient would lead to underreporting of impurity levels [2].

RP-HPLC Diastereomer Separation Impurity Profiling Pharmaceutical Analysis

Thermodynamic Stability Comparison: Polymorph A Versus Polymorph B of Fosinopril Sodium

Fosinopril sodium exists in two crystalline polymorphic forms, designated A and B, which differ in solid-state stability and thermodynamic properties [1]. Calorimetric analysis demonstrates that Polymorph B exhibits significantly higher exothermicity upon dissolution compared to Polymorph A, establishing Polymorph A as the thermodynamically more stable form [2]. This difference directly impacts manufacturing process selection and long-term drug product stability [3].

Solid-State Characterization Polymorphism Thermodynamic Stability Pharmaceutical Manufacturing

Spectroscopic Differentiation of (2S,4R) Diastereomer via Solid-State NMR

Solid-state ³¹P NMR and ¹³C NMR spectroscopy provide definitive structural confirmation that distinguishes fosinopril sodium diastereomers [1]. The (2S,4R) stereoisomer (Impurity D) yields a unique NMR spectral pattern that differs from both the therapeutic fosinopril sodium stereoisomer and the (2R,4S) diastereomer [2]. This spectral fingerprint is essential for identity verification of reference standard materials in compendial testing [3].

Solid-State NMR Diastereomer Characterization Reference Standard Identity Quality Control

Regulatory Limit Differentiation: Impurity D Quantification Threshold in Fosinopril Sodium Drug Substance

The USP monograph for fosinopril sodium establishes specific quantitative acceptance criteria for Related Compound D . The sum of specified impurities, including Impurity D, is controlled to not more than 1.0% of the active pharmaceutical ingredient peak area in the chromatogram [1]. This regulatory threshold necessitates the availability of a certified reference standard of (2S,4R)-Fosinopril Sodium Salt for accurate calibration and quantification .

Impurity Limits USP Monograph Pharmaceutical Quality Control Regulatory Compliance

(2S,4R)-Fosinopril Sodium Salt: Validated Application Scenarios for Analytical and Regulatory Workflows


USP/EP Compendial Impurity Quantification in Fosinopril Sodium Drug Substance

This reference standard is indispensable for HPLC method system suitability testing and calibration curve preparation when quantifying Impurity D (EP) / Related Compound D (USP) in fosinopril sodium active pharmaceutical ingredient . Regulatory monographs mandate the use of this specific stereochemically-defined standard to achieve the ≤1.0% total impurities threshold required for batch release .

Abbreviated New Drug Application (ANDA) Method Validation

Generic pharmaceutical manufacturers rely on this certified reference standard for analytical method validation (AMV) and quality control (QC) applications during ANDA submissions for fosinopril sodium products . The standard provides traceability to USP/EP monographs, supporting demonstration of method specificity and accuracy for impurity D quantification .

Stability-Indicating Method Development for Forced Degradation Studies

In forced degradation studies of fosinopril sodium formulations, this reference standard enables peak identification and quantification of Impurity D formed under stress conditions such as thermal, hydrolytic, or oxidative exposure . Accurate identification of degradation products is critical for establishing product shelf-life and storage conditions in regulatory stability protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-Fosinopril Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.